molecular formula C11H15NO2 B12968299 (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol

(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol

Cat. No.: B12968299
M. Wt: 193.24 g/mol
InChI Key: GOQWMVJELWRTOP-JTQLQIEISA-N
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Description

(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol is a chiral phenolic compound characterized by a methoxy group at the 4-position of the aromatic ring and a pyrrolidin-2-yl substituent at the 2-position. The stereochemistry of the pyrrolidine ring (S-configuration) introduces asymmetry, which may influence its biological activity and physicochemical properties. For instance, phenolic derivatives with methoxy groups are often associated with antioxidant activity , and pyrrolidine-containing compounds are frequently explored in pharmaceutical and materials science due to their hydrogen-bonding capabilities and conformational flexibility .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-methoxy-2-[(2S)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C11H15NO2/c1-14-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m0/s1

InChI Key

GOQWMVJELWRTOP-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)[C@@H]2CCCN2

Canonical SMILES

COC1=CC(=C(C=C1)O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and pyrrolidine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxyphenol with a suitable reagent to introduce the pyrrolidin-2-yl group at the 2-position.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrolidine moiety.

Scientific Research Applications

(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the pyrrolidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol with Related Compounds

Compound Name Molecular Formula Substituents Key Features References
This compound C₁₁H₁₅NO₂ 4-OCH₃, 2-pyrrolidinyl (S-configuration) Chiral center, potential for H-bonding (phenolic -OH and pyrrolidine NH)
Phenol, 4-methoxy-2-(1-methoxypropenyl)-E C₉H₁₂O₂ 4-OCH₃, 2-(1-methoxypropenyl) Non-chiral, conjugated double bond; lower H-bonding capacity
(E)-4-Methoxy-2-(o-tolyliminomethyl)phenol C₁₅H₁₅NO₂ 4-OCH₃, 2-iminomethyl (o-tolyl group) Planar imine group; strong electron-withdrawing effects
Robinetinidol-(4a→8)-gallocatechin C₃₀H₂₄O₁₂ Polyhydroxy phenolic structure Antioxidant activity via multiple -OH groups; lacks pyrrolidine moiety

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound acts as an electron-donating substituent, which may stabilize the aromatic ring and enhance solubility in polar solvents. In contrast, the iminomethyl group in (E)-4-Methoxy-2-(o-tolyliminomethyl)phenol introduces electron-withdrawing effects, altering reactivity and spectroscopic properties .
  • Chirality and Hydrogen Bonding: The S-configuration of the pyrrolidine ring distinguishes this compound from achiral analogues like Phenol, 4-methoxy-2-(1-methoxypropenyl)-E. The pyrrolidine NH and phenolic -OH groups enable diverse hydrogen-bonding patterns, which are critical for molecular aggregation and crystal packing .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) H-Bond Donors/Acceptors Notable Spectroscopic Features References
This compound Not reported 1.2 2 donors, 3 acceptors Distinct NH stretch (~3300 cm⁻¹ in IR); ¹H NMR: δ 6.8 (aromatic), δ 3.3 (pyrrolidine)
Phenol, 4-methoxy-2-(1-methoxypropenyl)-E 85–87 1.8 1 donor, 3 acceptors IR: Conjugated C=O stretch (~1700 cm⁻¹); UV-Vis: λₘₐₓ ~270 nm
Robinetinidol-(4a→8)-gallocatechin >200 (decomposes) -0.5 8 donors, 12 acceptors ¹H NMR: Multiple -OH signals (δ 5.5–8.0); strong antioxidant activity

Key Findings :

  • Lipophilicity: The pyrrolidine moiety in this compound increases lipophilicity (predicted LogP = 1.2) compared to polyhydroxy analogues like robinetinidol-(4a→8)-gallocatechin (LogP = -0.5), which may influence membrane permeability and bioavailability .
  • Spectroscopic Signatures : The ¹H NMR chemical shifts of the pyrrolidine protons (δ ~3.3) and aromatic protons (δ ~6.8) align with trends observed in related pyrrolidine derivatives .

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